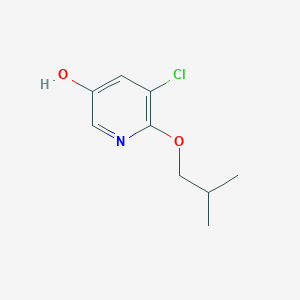
5-Chloro-6-isobutoxypyridin-3-OL
Übersicht
Beschreibung
5-Chloro-6-isobutoxypyridin-3-OL is a chemical compound with the molecular formula C9H12ClNO2 . It is used in scientific research and development.
Synthesis Analysis
The synthesis of 5-Chloro-6-isobutoxypyridin-3-OL involves a reaction with potassium carbonate in dimethyl sulfoxide at 110℃ for 18 hours . In one experiment, a solution of 5-chloro-6-isobutoxypyridin-3-ol (89 mg, 0.44 mmol) in DMSO (5 mL) was added to potassium carbonate (122 mg, 0.88 mmol) followed by 4-fluorobenzonitrile (53 mg, 0.44 mmol). The resulting mixture was heated to 110 °C with stirring for 18 hours .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-6-isobutoxypyridin-3-OL primarily involve its reaction with potassium carbonate in dimethyl sulfoxide at 110℃ . The product of this reaction can be further used in the synthesis of other compounds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
5-Chloro-6-isobutoxypyridin-3-OL: serves as a versatile intermediate in organic synthesis. It can be used to prepare various heterocyclic compounds due to the presence of reactive functional groups that facilitate further chemical transformations .
Pharmaceutical Research
This compound may be utilized in the development of new pharmaceuticals. Its structure is conducive to modification, allowing for the creation of derivatives with potential medicinal properties .
Material Science
In material science, 5-Chloro-6-isobutoxypyridin-3-OL could be a precursor for materials that require specific pyridine derivatives, which are known for their thermal stability and electronic properties .
Agrochemical Formulation
The chloropyridinol moiety of the compound suggests it could be useful in the formulation of agrochemicals, such as herbicides and pesticides, where pyridine derivatives are commonly employed .
Catalysis
Due to its unique structure, 5-Chloro-6-isobutoxypyridin-3-OL might be explored as a ligand in catalysis, potentially enhancing the efficiency of certain chemical reactions .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, particularly in chromatography and spectroscopy .
Biochemical Studies
Researchers might investigate the biochemical interactions of 5-Chloro-6-isobutoxypyridin-3-OL with biological molecules, which could lead to insights into its mechanism of action or metabolism .
Nanotechnology
Lastly, 5-Chloro-6-isobutoxypyridin-3-OL could be employed in the synthesis of nanomaterials, where it may act as a building block for nanostructures with specific chemical functionalities .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-6-(2-methylpropoxy)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)5-13-9-8(10)3-7(12)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOUKZPAZLUKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274492 | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-isobutoxypyridin-3-OL | |
CAS RN |
1355066-42-0 | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355066-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-(2-methylpropoxy)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

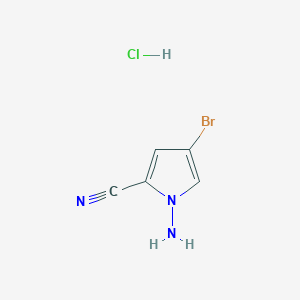


![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)

![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)
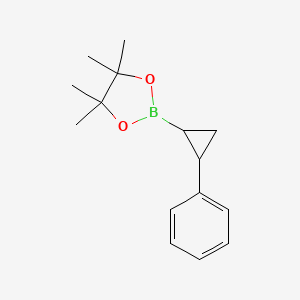
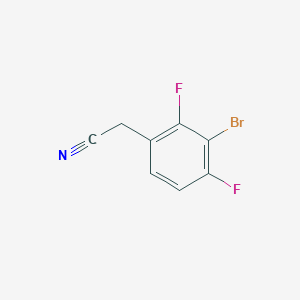
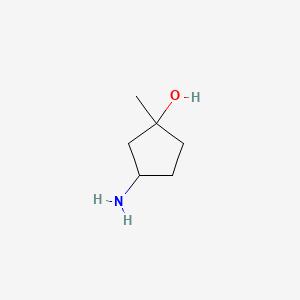


![6-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1400430.png)